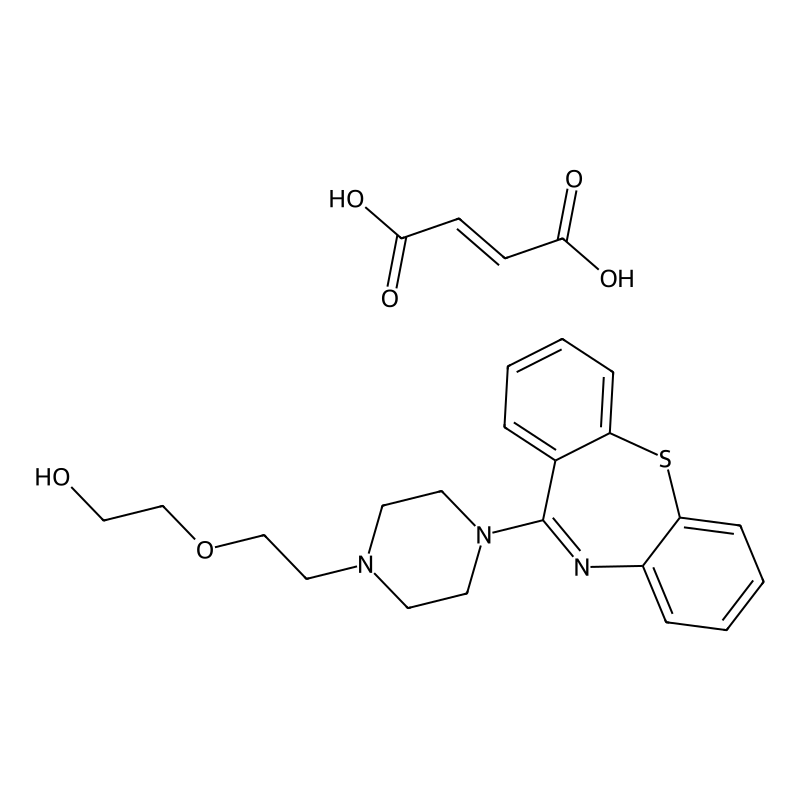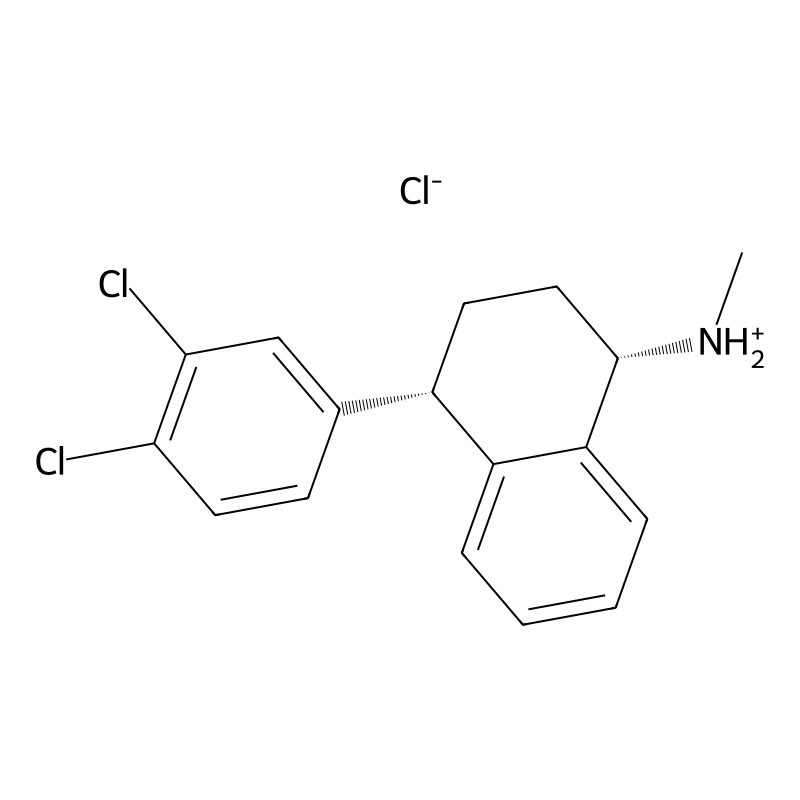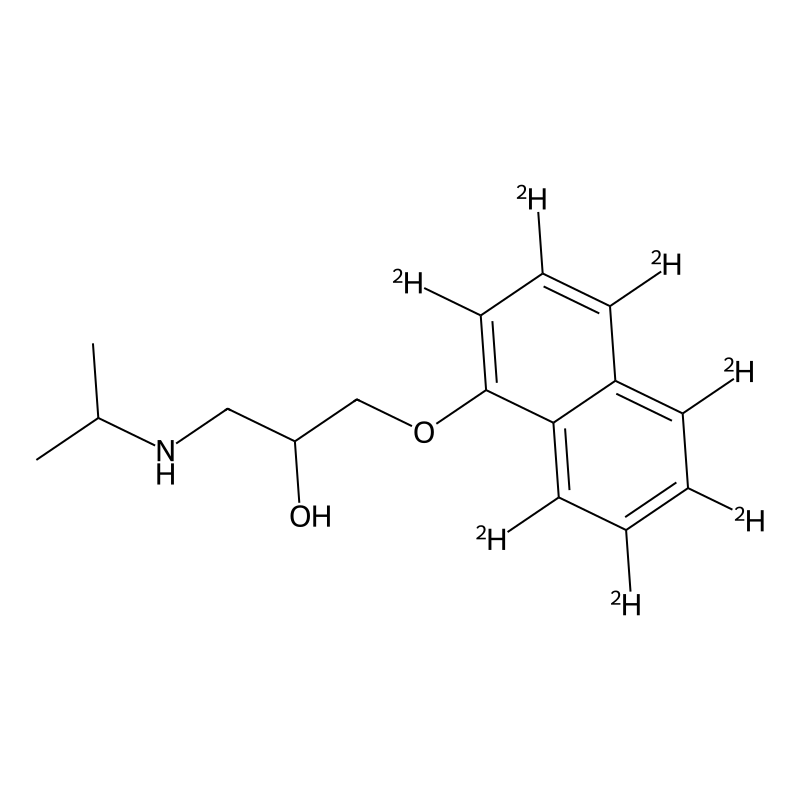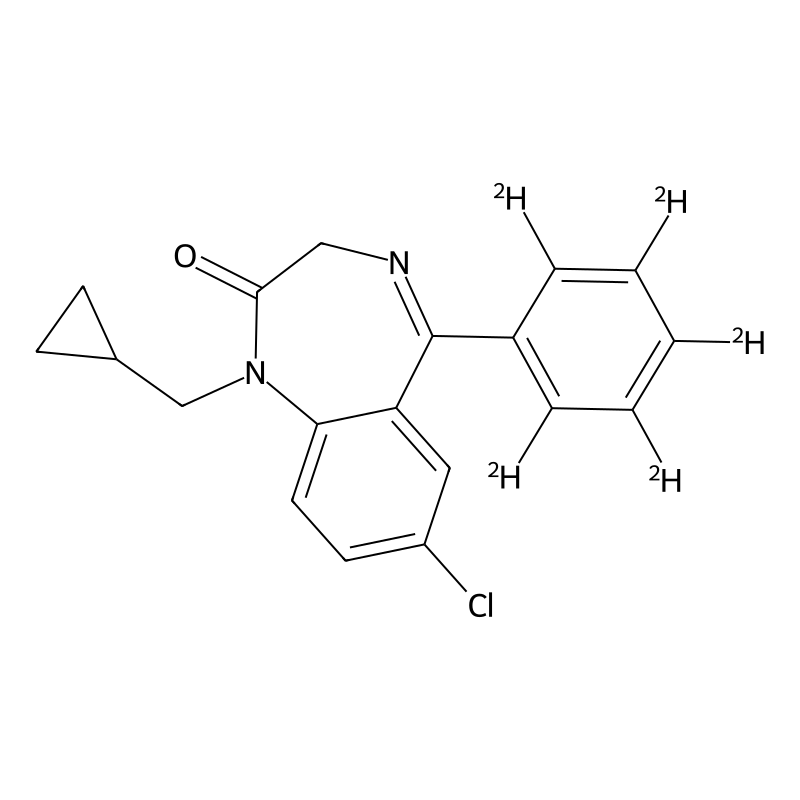Certified Reference Materials
CAS No.:61-76-7
Molecular Formula:C9H13NO2.ClH
C9H14ClNO2
C9H14ClNO2
Molecular Weight:203.66 g/mol
Availability:
In Stock
CAS No.:111974-72-2
Molecular Formula:C46H54N6O8S2
Molecular Weight:883.1 g/mol
Availability:
In Stock
CAS No.:196597-26-9
Molecular Formula:C16H21NO2
Molecular Weight:259.34 g/mol
Availability:
In Stock
CAS No.:79559-97-0
Molecular Formula:C17H18Cl3N
Molecular Weight:342.7 g/mol
Availability:
In Stock
CAS No.:344298-99-3
Molecular Formula:C16H21NO2
Molecular Weight:266.39 g/mol
Availability:
In Stock
CAS No.:152477-89-9
Molecular Formula:C19H17ClN2O
Molecular Weight:329.839
Availability:
In Stock





